molecular weight and formula of 2-Propyl-1,3-thiazolidine HCl
molecular weight and formula of 2-Propyl-1,3-thiazolidine HCl
This technical guide provides a comprehensive analysis of 2-Propyl-1,3-thiazolidine Hydrochloride , a heterocyclic compound utilized primarily as a flavorant intermediate and a pharmaceutical building block.
Executive Summary
2-Propyl-1,3-thiazolidine (CAS: 24050-10-0 for free base) is a saturated five-membered heterocycle containing sulfur and nitrogen at the 1 and 3 positions, respectively.[1] While the free base is a volatile liquid often associated with nutty, popcorn-like, or roasted aromas (typical of Maillard reaction products), the hydrochloride salt (HCl) is the preferred form for storage and handling due to enhanced stability and reduced volatility. This compound serves as a critical intermediate in the synthesis of bioactive N-substituted thiazolidines and is investigated for its role in flavor chemistry and potential pharmacological activity.
Physicochemical Profile
The following data characterizes the core identity of the molecule in both its free base and salt forms.
Table 1: Chemical Identity & Properties[2][3]
| Property | Free Base Specification | Hydrochloride Salt Specification |
| IUPAC Name | 2-Propyl-1,3-thiazolidine | 2-Propyl-1,3-thiazolidine Hydrochloride |
| CAS Number | 24050-10-0 | Not individually assigned (Refers to 24050-10-0[1][2][3] · HCl) |
| Molecular Formula | ||
| Molecular Weight | 131.24 g/mol | 167.70 g/mol |
| Appearance | Colorless to pale yellow liquid | White to off-white hygroscopic solid |
| Solubility | Organic solvents (Ether, DCM) | Water, Methanol, Ethanol |
| Boiling Point | ~72–75 °C (at 25 torr) | N/A (Decomposes/Melts >150 °C) |
| SMILES | CCCC1NCCS1 | CCCC1[NH2+]CCS1.[Cl-] |
Synthesis & Reaction Mechanism[7][8]
Mechanistic Pathway
The synthesis of 2-propyl-1,3-thiazolidine follows a classic condensation reaction between a 1,2-aminothiol and an aldehyde. Specifically, cysteamine (2-aminoethanethiol) reacts with butyraldehyde (butanal) .
The reaction proceeds via a hemiaminal/hemithioaminal intermediate, followed by dehydration to form a transient imine (Schiff base), which undergoes rapid intramolecular cyclization via nucleophilic attack of the sulfur atom on the imine carbon.
Figure 1: Synthetic pathway from precursor condensation to salt formation.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 2-Propyl-1,3-thiazolidine HCl.
-
Reagent Prep: Dissolve Cysteamine (1.0 eq) in dry ethanol under an inert atmosphere (Nitrogen/Argon).
-
Addition: Add Butyraldehyde (1.05 eq) dropwise at 0°C to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (DCM:MeOH 9:1) or GC-MS.[4]
-
Workup (Free Base): Evaporate solvent. Dissolve residue in Dichloromethane (DCM) and wash with water to remove unreacted cysteamine. Dry organic layer over
. -
Salt Formation:
-
Cool the DCM solution to 0°C.
-
Bubble anhydrous HCl gas through the solution OR add a stoichiometric amount of HCl in Dioxane/Ether.
-
The HCl salt will precipitate as a white solid.
-
-
Purification: Filter the precipitate and wash with cold diethyl ether. Recrystallize from Ethanol/Ether if necessary.
Analytical Validation
To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical techniques.
Figure 2: Analytical workflow for structural confirmation.
Expected Analytical Signals[6]
-
Mass Spectrometry (EI, 70eV): The free base will show a molecular ion peak
. Key fragments include 88 (loss of propyl group, thiazolidine ring) and 43 (propyl cation). -
1H-NMR (300 MHz,
):-
ppm (t, 3H,
of propyl). -
ppm (m, 4H,
of propyl). -
ppm (m, 4H, Ring
and ). -
ppm (t, 1H, Ring
). Note: This proton is deshielded due to the adjacent N and S atoms.
-
ppm (t, 3H,
Applications & Significance
Flavor & Fragrance Chemistry
Thiazolidines are potent flavor compounds formed naturally during the Maillard reaction (thermal processing of foods containing reducing sugars and amino acids like cysteine).
-
Profile: 2-Propyl-1,3-thiazolidine contributes roasted, nutty, popcorn-like, and meaty notes.
-
Regulatory: While specific FEMA numbers are assigned to analogues (e.g., 2-Isobutylthiazole), 2-propylthiazolidine is often present in complex flavor extracts (beef, pork, roasted sesame).
Pharmaceutical Intermediate
In drug discovery, the thiazolidine ring acts as a "privileged scaffold."
-
Prodrug Design: The ring can open under physiological conditions to release cysteamine (a radioprotective agent) and the aldehyde.
-
Derivatization: The secondary amine at position 3 is a nucleophile, allowing for acylation or alkylation to create N-substituted thiazolidines (e.g., thiazolidine-4-ones), which have demonstrated antimicrobial and anti-inflammatory properties.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin/Eye Irritation: The HCl salt is acidic and an irritant.
-
Sensitization: Thiazolidines can be skin sensitizers.[5][6] Avoid direct contact.
Handling Protocol:
-
Engineering Controls: Handle only in a fume hood to avoid inhalation of dust (salt) or vapors (free base).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is hygroscopic; moisture absorption will degrade the salt and potentially hydrolyze the ring back to starting materials.
References
-
National Institute of Standards and Technology (NIST). Thiazolidine, 2-propyl- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. 2-Propylthiazolidine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Mishra, C. B., et al. (2020).[7] Thiazolidine derivatives: A comprehensive review of their synthesis and biological applications. Journal of Heterocyclic Chemistry. (Contextual grounding on Thiazolidine scaffold utility).
- Yaylayan, V. A., & Keyhani, A. (2001). Elucidation of the mechanism of pyrrole formation during thermal degradation of 1,3-thiazolidines. Food Chemistry. (Mechanistic insight into thiazolidine stability and Maillard chemistry).
Sources
- 1. 2-Propylthiazolidine | C6H13NS | CID 146885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Product List - 13 - Page 238 - Chemicalbook [chemicalbook.com]
- 3. CAS Number Listing : Starting with 20665-85-4 to 41816-03-9 [thegoodscentscompany.com]
- 4. Thiazolidine, 2-propyl- [webbook.nist.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medline.com [medline.com]
- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
